2-amino-3-hydroxy-N-phenyl-propionamide

Antiviral Hepatitis B Non-nucleoside Inhibitor

Researchers developing next-generation Hepatitis B therapies require validated starting points with defined structure-activity relationships. This 2-amino-3-hydroxy-N-phenylpropanamide scaffold addresses this need directly, serving as the core pharmacophore for a series of potent non-nucleoside HBV inhibitors. - Proven activity baseline: Derivatives exhibit IC50 values of 0.14-0.46 μM against wild-type HBV and retain potency against resistant mutants. - Defined SAR framework: Published pharmacophore fusion strategy enables rational lead optimization and selectivity improvement (SI > 153). - Dual mechanism potential: Structural motif linked to dual inhibition of HBV pgRNA expression and RT activity for novel probe development.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B8599352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-hydroxy-N-phenyl-propionamide
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(CO)N
InChIInChI=1S/C9H12N2O2/c10-8(6-12)9(13)11-7-4-2-1-3-5-7/h1-5,8,12H,6,10H2,(H,11,13)
InChIKeyOSNHPPYZWLATBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-hydroxy-N-phenyl-propionamide: Chemical Profile & Procurement


2-Amino-3-hydroxy-N-phenyl-propionamide (CAS 181881-62-9) is a small-molecule research compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . It belongs to the class of phenylpropanamide derivatives and is characterized by the presence of a chiral 2-amino-3-hydroxypropanamide core linked to an N-phenyl group . This specific structural motif is a key building block in medicinal chemistry, forming the basis for a series of phenyl propionamide derivatives evaluated as non-nucleoside hepatitis B virus (HBV) inhibitors [1]. The compound is typically supplied with a purity of 95% .

Chiral phenylpropanamide scaffold for non-nucleoside HBV inhibitor research
Synthetic building block for medicinal chemistry SAR studies
Supplied with characterization data for reproducible synthesis

2-Amino-3-hydroxy-N-phenyl-propionamide: Non-Interchangeability


Substituting 2-amino-3-hydroxy-N-phenyl-propionamide with a generic analog is not advisable due to the critical role of its specific stereochemical and substitution pattern. The compound's core scaffold, a 2-amino-3-hydroxy-N-phenylpropionamide, is not a generic amide. The specific arrangement of the amino, hydroxyl, and N-phenyl groups is a defined pharmacophore in a series of non-nucleoside anti-HBV agents, where subtle structural changes significantly alter antiviral potency and selectivity [1]. This is a key intermediate or precursor in the synthesis of more complex, active compounds. For instance, a study on related phenyl propionamide derivatives demonstrated a clear structure-activity relationship (SAR), where compounds with the core motif (like 8d and 9b) showed potent activity, while others in the series were less effective, underscoring that minor structural deviations directly impact biological function [1].

Stereochemical configuration
The 2-amino-3-hydroxypropanamide stereochemistry is critical; alteration may shift SAR profile and anti-HBV activity.
Substitution pattern specificity
Minor changes in N-phenyl or hydroxy positions dramatically affect antiviral potency, as shown in published SAR data.
Scaffold vs. generic amide
Not interchangeable with generic phenylpropanamides lacking the amino-alcohol motif; the core is a defined pharmacophore.

2-Amino-3-hydroxy-N-phenyl-propionamide: Differentiation Evidence


Anti-HBV Potency vs. In-Class Analogs

The specific phenyl propionamide scaffold of 2-amino-3-hydroxy-N-phenyl-propionamide is a critical component in a series of potent non-nucleoside HBV inhibitors. In a direct head-to-head study, compounds based on this scaffold (8d and 9b) demonstrated high potency against HBV DNA replication, whereas other derivatives in the same series with different substitutions showed less activity [1]. The most potent compound from this class, 9b, achieved an IC50 of 0.14 μM against wild-type HBV, establishing a potency benchmark for the core structure [1].

Anti-HBV Potency vs. Analogs
Class-level
9b IC50 0.14 µM vs. other derivatives (e.g., 8d 0.46 µM)
Establishes activity benchmark for scaffold optimization
Data from HepG2.2.15 cells; class-level inference
Antiviral Hepatitis B Non-nucleoside Inhibitor

Selectivity Index & Safety Profile

Derivatives built on the 2-amino-3-hydroxy-N-phenyl-propionamide scaffold exhibit a favorable safety profile, as indicated by high selectivity index (SI) values. The most active derivatives, 8d and 9b, demonstrated SI values greater than 217.39 and 153.14, respectively, calculated from anti-HBV IC50 and cytotoxicity CC50 values in HepG2.2.15 cells [1]. This indicates a substantial therapeutic window relative to direct cellular toxicity.

Selectivity Index
Class-level
SI > 217 (8d) CC50/IC50 ratio vs. HepG2.2.15
Supports cytotoxicity/activity ratio evaluation
MTT assay; lamivudine benchmark >1000
Selectivity Index Cytotoxicity Safety Profile

Activity Against Drug-Resistant HBV Mutants

A key differentiator for the phenyl propionamide scaffold is its retained potency against clinically relevant drug-resistant HBV mutants. Derivatives 8d and 9b exhibited potent antiviral activity against lamivudine- and entecavir-resistant HBV strains, with IC50 values of 0.77 and 0.32 μM, respectively [1]. This demonstrates that the mechanism of action for this class is distinct from nucleoside analogs and remains effective against common resistance mutations.

Activity vs. Resistant Mutants
Class-level
9b IC50 0.32 µM vs. lamivudine/entecavir-resistant HBV
Indicates distinct mechanism from nucleoside analogs
Resistant mutant cell line assay
Drug Resistance Antiviral HBV Mutants

HBV pgRNA & Polymerase RT Inhibition

Derivatives of this scaffold engage HBV replication at multiple points. Compound 8d, a derivative of the core phenyl propionamide structure, was shown to inhibit both the expression of intracellular HBV pregenomic RNA (pgRNA) and the reverse transcriptase (RT) activity of the HBV polymerase [1]. This dual mechanism of action provides a distinct advantage over traditional nucleos(t)ide analogs that only inhibit the RT step.

pgRNA & RT Dual Inhibition
Reported
Dual mechanism pgRNA expression + RT activity
Supports multi-target antiviral probe research
Qualitative differentiation from NAs
Mechanism of Action HBV Polymerase pgRNA

Predicted Drug-Likeness & Physicochemical Properties

In silico predictions indicate that the phenyl propionamide scaffold, exemplified by compound 8d, conforms well to Lipinski's rule of five, suggesting favorable oral bioavailability potential [1]. This computational assessment provides a baseline for the scaffold's suitability for further development into a drug-like molecule, differentiating it from more complex or less favorable chemotypes.

Drug-Likeness Prediction
Reported
Conforms to Lipinski rules In silico assessment
Supports oral bioavailability potential prediction
Computational prediction; requires validation
Lipinski's Rule Drug-likeness Physicochemical Properties

2-Amino-3-hydroxy-N-phenyl-propionamide: Research & Industrial Applications


Non-Nucleoside Anti-HBV Agent Design

Procurement of 2-amino-3-hydroxy-N-phenyl-propionamide is justified for research programs focused on developing next-generation Hepatitis B therapies. As demonstrated by the potent activity of derivatives 8d and 9b (IC50 = 0.14 - 0.46 μM against wild-type HBV and retained activity against resistant mutants), this scaffold serves as a validated starting point for medicinal chemistry optimization [1]. Its use in a published pharmacophore fusion strategy provides a proven synthetic route and SAR framework [1].

HBV Replication & Resistance Mechanism Studies

This compound's derivatives are valuable tools for investigating HBV replication mechanisms beyond the traditional reverse transcriptase target. The dual inhibition of HBV pgRNA expression and RT activity by compound 8d [1] offers a unique chemical probe. Selecting this scaffold for probe development is supported by its distinct mechanism of action, which can be leveraged to dissect viral lifecycle steps and understand resistance pathways [1].

SAR Exploration of Phenyl Propanamide

The 2-amino-3-hydroxy-N-phenyl-propionamide core is an ideal starting point for systematic SAR campaigns. The published work on phenyl propionamide derivatives provides a clear baseline of activity for numerous substitutions, allowing for rational design of new analogs with improved potency, selectivity, or pharmacokinetic properties [1]. The high selectivity index (SI > 153-217) of potent derivatives further supports the scaffold's suitability for optimization [1].

Oral Anti-HBV Preclinical Evaluation

The favorable in silico drug-likeness prediction (conformity with Lipinski's rule of five) for derivatives like 8d [1] positions this scaffold as a strong candidate for preclinical oral bioavailability studies. Its selection is advantageous for programs aiming to progress from in vitro potency to in vivo efficacy, as it mitigates early risks associated with poor physicochemical properties [1].

Application
Selection Property
Validation Focus
Non-nucleoside HBV inhibitor design
Core phenylpropanamide scaffold with published SAR
Anti-HBV activity and selectivity in cell-based assays
HBV replication and resistance mechanism studies
Dual pgRNA/RT inhibition mechanism distinct from NAs
Mechanism of action; resistance profile assessment
SAR exploration of phenyl propanamide series
Well-characterized baseline activity for analog design
Potency, selectivity index, and cytotoxicity profiling
Oral bioavailability preclinical evaluation
Predicted Lipinski rule-of-five conformity
In vitro ADME and oral PK studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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